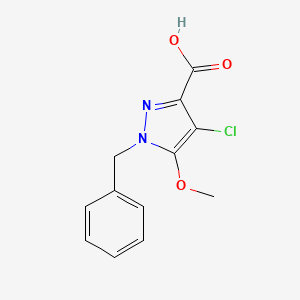![molecular formula C19H16N2 B11783961 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine: is a heterocyclic compound that features a pyrrolo[3,4-C]pyridine core with two phenyl groups attached to the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylamine with a suitable pyridine derivative under acidic or basic conditions to facilitate cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolo[3,4-C]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyridine core .
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: This compound has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrrolopyrazine: A related compound with a pyrazine ring fused to a pyrrole ring, exhibiting different biological activities.
Uniqueness: 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is unique due to the presence of two phenyl groups at the 1-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H16N2 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
1,1-diphenyl-2,3-dihydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C19H16N2/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)18-11-12-20-13-15(18)14-21-19/h1-13,21H,14H2 |
InChI-Schlüssel |
PUUCWDOSCKYSKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CN=C2)C(N1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


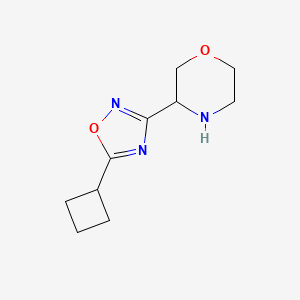





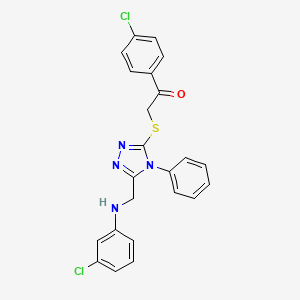

![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

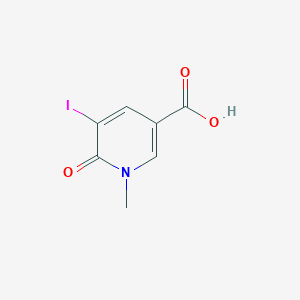
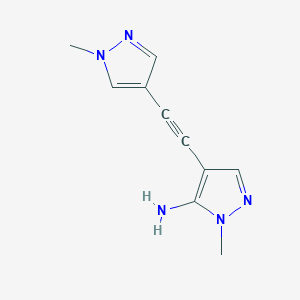
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
